1-(3-chloro-2,3-dideoxypentofuranosyl)-4-hydroxy-5-methylpyrimidin-2(1H)-one
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Overview
Description
3’-Chloro-3’-deoxythymidine: is a synthetic nucleoside analog with the molecular formula C10H13ClN2O4 . It is structurally similar to thymidine, a natural nucleoside, but with a chlorine atom replacing the hydroxyl group at the 3’ position of the deoxyribose sugar . This modification imparts unique properties to the compound, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Chloro-3’-deoxythymidine typically involves the chlorination of thymidine. One common method includes the use of thionyl chloride (SOCl2) in the presence of a base such as pyridine . The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: Industrial production of 3’-Chloro-3’-deoxythymidine follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3’-Chloro-3’-deoxythymidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, although these reactions are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) can be employed.
Major Products:
Substitution Reactions: Products include 3’-hydroxy-3’-deoxythymidine and 3’-amino-3’-deoxythymidine.
Oxidation and Reduction: These reactions yield various oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry: 3’-Chloro-3’-deoxythymidine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of novel nucleoside analogs with potential therapeutic applications .
Biology: In biological research, 3’-Chloro-3’-deoxythymidine is used to study DNA synthesis and repair mechanisms. It serves as a tool to investigate the effects of nucleoside analogs on cellular processes .
Medicine: The compound has shown promise in antiviral research, particularly against retroviruses. It is studied for its potential to inhibit viral replication by incorporating into viral DNA and causing chain termination .
Industry: In the pharmaceutical industry, 3’-Chloro-3’-deoxythymidine is used in the development of antiviral drugs. Its unique properties make it a valuable intermediate in the synthesis of therapeutic agents .
Mechanism of Action
3’-Chloro-3’-deoxythymidine exerts its effects by incorporating into DNA during replication. The chlorine atom at the 3’ position prevents the addition of subsequent nucleotides, leading to chain termination . This mechanism is particularly effective against rapidly replicating cells, such as viruses, making it a potent antiviral agent .
Molecular Targets and Pathways:
Comparison with Similar Compounds
Zidovudine (AZT): Another nucleoside analog used in antiviral therapy.
3’-Azido-3’-deoxythymidine: Similar in structure but with an azido group instead of a chlorine atom.
Uniqueness: 3’-Chloro-3’-deoxythymidine is unique due to its chlorine substitution, which imparts distinct chemical and biological properties. This modification enhances its stability and efficacy as an antiviral agent compared to other nucleoside analogs .
Properties
IUPAC Name |
1-[4-chloro-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O4/c1-5-3-13(10(16)12-9(5)15)8-2-6(11)7(4-14)17-8/h3,6-8,14H,2,4H2,1H3,(H,12,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVJDKGDGLWBQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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